CYP2A6 Inhibition: Tranylcypromine's Unique Metabolic Liability Compared to Phenelzine and Moclobemide
Tranylcypromine is a potent and highly selective inhibitor of cytochrome P450 2A6 (CYP2A6). In cDNA-expressing microsomes, tranylcypromine inhibited CYP2A6 with a Ki of 0.08 μM, exhibiting a 60- to 5000-fold greater potency for CYP2A6 relative to other P450 enzymes tested [1]. In contrast, other classic MAOIs such as phenelzine and moclobemide do not exhibit this level of potent, selective CYP2A6 inhibition. This specific interaction represents a major and unique source of pharmacokinetic drug-drug interactions for tranylcypromine that is absent with other MAOIs [2].
| Evidence Dimension | CYP2A6 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.08 μM |
| Comparator Or Baseline | Phenelzine and Moclobemide (No significant CYP2A6 inhibition reported) |
| Quantified Difference | >60-fold selectivity for CYP2A6 over other P450s |
| Conditions | cDNA-expressing human CYP microsomes |
Why This Matters
This unique and potent inhibition of CYP2A6 is a critical consideration for polypharmacy or research models, as it dictates a specific, predictable, and unavoidable drug interaction profile not shared by alternative MAOIs.
- [1] Taavitsainen P, et al. (2001). Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro. Drug Metab Dispos. 2001 Mar;29(3):347-52. View Source
- [2] Ulrich S, et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713. View Source
